Stagonolide E

CAS No.:

Cat. No.: VC1949527

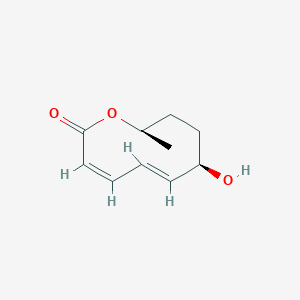

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O3 |

|---|---|

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | (2R,5R,6E,8Z)-5-hydroxy-2-methyl-2,3,4,5-tetrahydrooxecin-10-one |

| Standard InChI | InChI=1S/C10H14O3/c1-8-6-7-9(11)4-2-3-5-10(12)13-8/h2-5,8-9,11H,6-7H2,1H3/b4-2+,5-3-/t8-,9+/m1/s1 |

| Standard InChI Key | SEURXENDYJJSDO-DKWSLFAKSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@H](/C=C/C=C\C(=O)O1)O |

| SMILES | CC1CCC(C=CC=CC(=O)O1)O |

| Canonical SMILES | CC1CCC(C=CC=CC(=O)O1)O |

Introduction

Chemical Structure and Properties

Molecular Structure

Stagonolide E is characterized by its ten-membered lactone ring (decanolide) structure containing specific stereochemistry. The compound has the molecular formula C10H14O3 and a systematic IUPAC name of (2R,5R,6E,8Z)-5-hydroxy-2-methyl-2,3,4,5-tetrahydrooxecin-10-one . The structure features a 10-membered oxacycle with distinct stereogenic centers and defined double bond configurations. The stereochemistry at positions 2R and 5R, along with the E and Z configurations at the 6 and 8 positions respectively, are critical aspects of the molecule's three-dimensional arrangement .

Total Synthesis

Synthetic Routes

The synthesis of Stagonolide E has been accomplished starting from the ex-chiral pool building block (R,R)-hexa-1,5-diene-3,4-diol . This approach leverages a C2-symmetrical starting material to establish the required stereochemistry. The synthesis route confirms the previously assigned absolute and relative configurations of the natural product, validating the structural assignments made during the compound's initial isolation . The successful synthesis of Stagonolide E represents a significant achievement in natural product chemistry, demonstrating effective strategies for constructing complex macrocyclic structures with defined stereochemistry.

Key Reaction Steps

The synthesis of Stagonolide E involves several key transformations:

-

Two-directional functionalization of the enantiopure, C2-symmetrical starting material through cross metathesis

-

A one-flask ring-closing metathesis/base-induced ring-opening sequence

-

Ru–lipase-catalyzed dynamic kinetic resolution to establish the stereochemistry at C6

The macrolactonization step is particularly noteworthy, as it required significant optimization. Standard conditions for methods such as Steglich, Mukaiyama, Yamaguchi, or Shiina macrolactonization initially failed with related compounds, suggesting that the formation of ten-membered (2Z,4E)-dienoic lactones presents unique challenges . Researchers discovered that modified Yamaguchi conditions with increased amounts of reagents, higher dilution, and elevated reaction temperatures successfully facilitated the ring closure. This finding has implications for the synthesis of other similar macrolides with potential ring strain issues.

Structure Elucidation and Confirmation

The structure of Stagonolide E was confirmed through total synthesis, with the analytical data of the synthetic material matching those reported for the natural product . This synthetic approach validated both the relative and absolute stereochemistry originally assigned to Stagonolide E. Importantly, this represents a case where total synthesis confirmed rather than revised the proposed structure, in contrast to some related compounds like stagonolide D and stagonolide G, which required structural revisions after synthesis .

Synthetic Stagonolide E was isolated in 90% yield during the final deprotection step, and its spectroscopic data were reported to be identical to those of the natural product . This confirmation through synthesis is a crucial aspect of natural product chemistry, as it provides definitive proof of the structural assignments made during isolation studies.

Related Compounds

Stagonolide E exists within a family of related natural products. Notable relationships include:

-

Curvulide A: Synthesized through Sharpless epoxidation of Stagonolide E using D-(-)-DET, which established curvulide A's structure as (4R,5R,6R,9R)-configured . This transformation demonstrated the direct chemical relationship between these two natural products.

-

Other Stagonolides: Several related compounds include stagonolide D and stagonolide G, both of which have been subjects of total synthesis efforts . Interestingly, both stagonolide D and G required structural revisions after total synthesis, highlighting the challenges in accurately determining complex natural product structures based solely on isolation data.

-

Fusanolide A and Curvulalic Acid: These compounds share structural similarities with Stagonolide E, differing in their oxygenation patterns . The synthesis work on Stagonolide E contributed to correcting structural misassignments for fusanolide A, suggesting it might be identical to curvulalic acid.

These relationships provide insight into the structural diversity among related macrolides and demonstrate how synthetic studies of one compound can lead to structural clarifications of others in the same family.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume